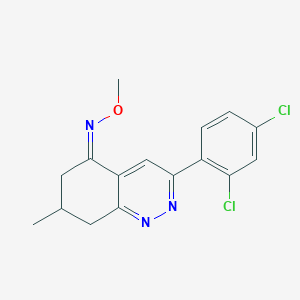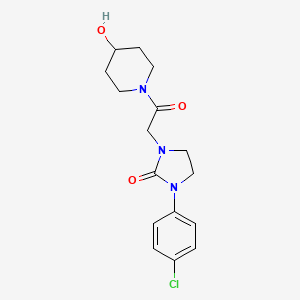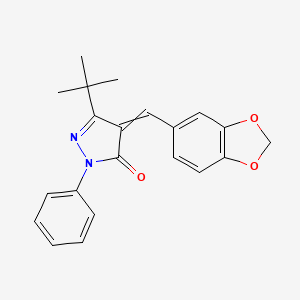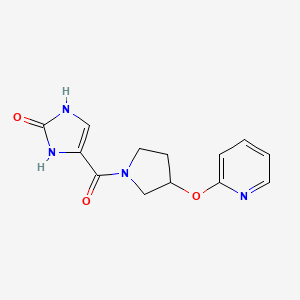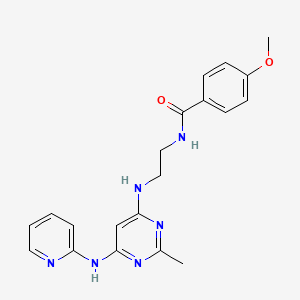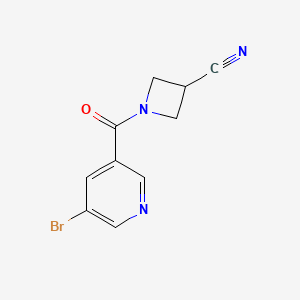
1-(5-Bromonicotinoyl)azetidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromonicotinoyl)azetidine-3-carbonitrile, also known as BNC, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. BNC is a heterocyclic compound and belongs to the class of azetidines. It has a molecular formula of C11H8BrN3O and a molecular weight of 302.1 g/mol.
Applications De Recherche Scientifique
Synthesis of Optically Active Azetidine-2-Carbonitriles
Research has shown the potential for synthesizing optically active azetidine-2-carbonitriles, demonstrating the capability of chiral azetidine derivatives to serve as intermediates for producing enantiomerically enriched compounds. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their stereochemical complexity and biological relevance (Tayama & Nakanome, 2021).
Baylis–Hillman Reaction in Azetidine Chemistry
The Baylis–Hillman reaction's application in azetidine chemistry for synthesizing azetidine-3-carbonitriles/carboxylates represents a novel strategy. These compounds are precursors to biologically active azetidine-3-carboxylic acids, highlighting the method's utility in accessing new chemical spaces for drug discovery and development (Yadav, Srivastava, & Patel, 2008).
Enantioselective Biotransformations
The enantioselective biotransformations of racemic azetidine-2-carbonitriles catalyzed by microbial whole cells highlight a bio-catalytic approach to synthesize chiral azetidine derivatives. These processes emphasize the importance of biocatalysis in producing enantiomerically pure compounds, which are crucial for pharmaceutical applications (Leng et al., 2009).
Three-Component Reaction with Arynes
A three-component reaction involving azetidines, arynes, and acetonitrile has been developed to produce N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds can act as precursors and congeners for a variety of bioactive molecules, showcasing the versatility of azetidines in multicomponent synthetic processes (Stephens et al., 2013).
Propriétés
IUPAC Name |
1-(5-bromopyridine-3-carbonyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-1-8(3-13-4-9)10(15)14-5-7(2-12)6-14/h1,3-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREBTJSGKGJMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
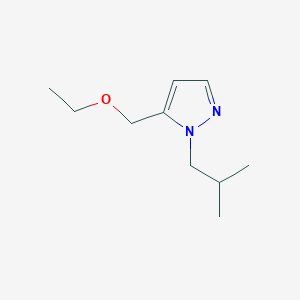
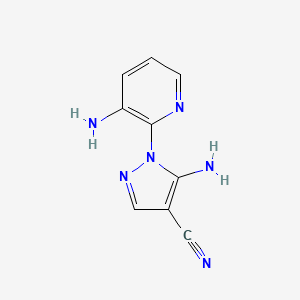

![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)
![2-[[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2807025.png)
![4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2807027.png)
![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2807031.png)
